molecular formula C17H19N3O6 B150703 N4-Benzoyl-2'-O-methylcytidine CAS No. 52571-45-6

N4-Benzoyl-2'-O-methylcytidine

Cat. No.: B150703
CAS No.: 52571-45-6
M. Wt: 361.3 g/mol
InChI Key: LIZIIHWLABYQKD-UHFFFAOYSA-N
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Description

N4-Benzoyl-2’-O-methylcytidine is a modified nucleoside derivative, specifically a cytidine analog. It is characterized by the substitution of the 2’-hydroxyl group with a methyl group and the addition of a benzoyl group at the N4 position.

Preparation Methods

The synthesis of N4-Benzoyl-2’-O-methylcytidine involves several steps, including the protection of hydroxyl groups and the acylation of the amino group. One common method involves the selective 3’,5’-O-tetraisopropyldisiloxane protection, followed by the acylation of the amino group with benzoyl chloride. The methylation of the 2’-hydroxyl group is achieved using diazomethane in 1,2-dimethoxyethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N4-Benzoyl-2’-O-methylcytidine undergoes various chemical reactions, including:

Scientific Research Applications

N4-Benzoyl-2’-O-methylcytidine has a wide range of scientific research applications:

Mechanism of Action

N4-Benzoyl-2’-O-methylcytidine exerts its effects primarily by inhibiting DNA methyltransferases. This inhibition occurs through the incorporation of the compound into DNA, where it mimics the natural nucleoside cytidine. The presence of the benzoyl and methyl groups disrupts the normal function of DNA methyltransferases, leading to altered DNA methylation patterns. This mechanism is crucial in understanding its potential antitumor and antimetabolic activities .

Comparison with Similar Compounds

N4-Benzoyl-2’-O-methylcytidine is unique due to its specific modifications at the N4 and 2’ positions. Similar compounds include:

    N4-Benzoylcytidine: Lacks the 2’-O-methyl group, making it less effective in certain applications.

    2’-O-Methylcytidine: Lacks the N4-benzoyl group, which affects its interaction with DNA methyltransferases.

    N4-Acetylcytidine: Another modified nucleoside with different acylation at the N4 position. The uniqueness of N4-Benzoyl-2’-O-methylcytidine lies in its combined modifications, which enhance its biological activity and specificity in inhibiting DNA methyltransferases.

Properties

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZIIHWLABYQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52571-45-6
Record name NSC371910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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